molecular formula C8H14N4O10 B13803690 Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro- CAS No. 5108-69-0

Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-

Cat. No.: B13803690
CAS No.: 5108-69-0
M. Wt: 326.22 g/mol
InChI Key: SIKUYNMGWKGHRS-UHFFFAOYSA-N
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Description

The compound Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro- (CAS: 5108-69-0) features an ethylidene bridge (-CH$2$-CH$2$-) connecting two propane moieties, each substituted with two nitro (-NO$_2$) groups at the 2,2-positions. For example, Bis(2,2-dinitropropoxy)methane (CAS: 5917-61-3), a methylenebis(oxy)-linked analog, has a molecular weight of 312.19 g/mol, density of 1.66 g/cm³, and estimated boiling point of 452°C . The ethylidenebis(oxy) backbone in the target compound may influence its thermal stability and solubility compared to methylenebis(oxy) derivatives.

Properties

CAS No.

5108-69-0

Molecular Formula

C8H14N4O10

Molecular Weight

326.22 g/mol

IUPAC Name

1-[1-(2,2-dinitropropoxy)ethoxy]-2,2-dinitropropane

InChI

InChI=1S/C8H14N4O10/c1-6(21-4-7(2,9(13)14)10(15)16)22-5-8(3,11(17)18)12(19)20/h6H,4-5H2,1-3H3

InChI Key

SIKUYNMGWKGHRS-UHFFFAOYSA-N

Canonical SMILES

CC(OCC(C)([N+](=O)[O-])[N+](=O)[O-])OCC(C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic approach to Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-] involves a multi-step organic reaction where:

  • Component (A): 2,2-dinitropropanol (a nitroalkanol)
  • Component (B): An aldehyde source, usually acetaldehyde
  • Component (C): Acid catalyst, often concentrated sulfuric acid or solid acid catalysts

These components react to form the acetal linkage, yielding bis(2,2-dinitropropyl)acetal (BDNPA).

Continuous Flow Reaction Method

A patented method describes the continuous production of BDNPA by mixing components (A), (B), and (C) in a controlled reactor system:

  • The mixture of 2,2-dinitropropanol and acetaldehyde is combined with sulfuric acid in a circulating-type reactor with two separate flow passages, allowing precise control of reaction conditions.
  • Reaction temperature is maintained between 0 to 25°C to optimize yield and safety.
  • Molar ratios are carefully controlled: acetaldehyde to 2,2-dinitropropanol between 0.5 to 1.0; sulfuric acid to 2,2-dinitropropanol between 0.1 to 1.5.
  • This method improves safety by minimizing exothermic risks and enhances yield by continuous mixing and reaction.

Flow-Through Reactor with Solid Acid Catalyst

Another advanced method uses a flow-through reactor where:

  • A mixture of 2,2-dinitropropanol and acetaldehyde is reacted in the presence of a solid acid catalyst fixed inside the reactor passage.
  • Reaction temperature ranges from 0 to 50°C.
  • No polar solvents are used to avoid side reactions.
  • The molar ratio of acetaldehyde to 2,2-dinitropropanol is maintained between 0.5 and 1.0.
  • This method offers high safety, better recovery rates, and continuous production capability.

Oxidative Nitration Route for Precursors

In some processes, bis(dinitroalkyl)acetals like BDNPA are produced by oxidative nitration of precursor compounds:

  • Starting from compounds of formula (2), which are aldehyde derivatives reacted with nitroalkanols.
  • The intermediates are often sodium or other alkali metal salts of these compounds.
  • This route allows the production of mixtures of BDNPA and related compounds such as bis(2,2-dinitropropyl)formal (BDNPF).

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Reaction Temperature 0 to 50 °C Lower temperatures favor safety and yield
Molar Ratio (Acetaldehyde:2,2-dinitropropanol) 0.5 to 1.0 Critical for controlling product formation
Acid Catalyst Concentrated sulfuric acid or solid acid Catalyst choice affects reaction control
Solvent Usually no polar solvent or neat conditions Avoids side reactions
Reactor Type Circulating-type or flow-through reactor Enables continuous production and safety

Summary Table of Preparation Methods

Method Reactants Catalyst Reactor Type Temperature (°C) Notes
Batch Acetal Formation 2,2-dinitropropanol + Acetaldehyde Concentrated H2SO4 Stirred batch reactor 0–25 Traditional method, batch-wise
Continuous Flow Reaction Same as above Concentrated H2SO4 Circulating flow reactor 0–25 Improved safety and yield, continuous flow
Flow-Through with Solid Acid Same as above Solid acid catalyst Flow-through reactor 0–50 High safety, no polar solvents
Oxidative Nitration of Precursors Nitroalkanol salts + aldehydes Various Batch or flow Variable Produces BDNPA and related acetals

Chemical Reactions Analysis

Types of Reactions

Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, hydroxylamines, and substituted acetals .

Scientific Research Applications

Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and form covalent bonds with target molecules. The pathways involved include electron transfer and nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of Target Compound and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Functional Groups
Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro- (5108-69-0) C$7$H${10}$N$4$O${10}$ 310.18 (estimated) N/A N/A Ethylidene bridge, 2,2-dinitro
Bis(2,2-dinitropropoxy)methane (5917-61-3) C$7$H${12}$N$4$O${10}$ 312.19 1.6613 452.13 (est.) Methylenebis(oxy), 2,2-dinitro
Acetaldehyde dipropyl acetal (105-82-8) C$8$H${18}$O$_2$ 146.23 0.841 147 Ethylidenebis(oxy), no nitro
Propane, 2,2'-[methylenebis(oxy)]bis- (2568-89-0) C$7$H${16}$O$_2$ 132.20 N/A N/A Methylenebis(oxy), no nitro

Structural Differences

  • Backbone Linkage :

    • The target compound uses an ethylidenebis(oxy) bridge (-O-CH$2$-CH$2$-O-), whereas analogs like Bis(2,2-dinitropropoxy)methane (CAS: 5917-61-3) employ a methylenebis(oxy) bridge (-O-CH$_2$-O-) . The ethylidene group introduces greater conformational flexibility but may reduce thermal stability compared to the shorter methylene bridge.
    • Acetaldehyde dipropyl acetal (CAS: 105-82-8) shares the ethylidenebis(oxy) backbone but lacks nitro groups, resulting in lower density (0.841 g/cm³) and boiling point (147°C) .
  • In contrast, non-nitro analogs like Acetaldehyde dipropyl acetal are non-energetic and used as flavoring agents .

Physicochemical Properties

  • Thermal Stability :
    • Nitro-containing compounds exhibit higher decomposition temperatures. For example, Bis(2,2-dinitropropoxy)methane has an estimated boiling point of 452°C , while Acetaldehyde dipropyl acetal boils at 147°C . The target compound likely decomposes before reaching such high temperatures due to nitro group instability.
  • Density: Nitro derivatives have significantly higher densities (e.g., 1.66 g/cm³ for CAS 5917-61-3) compared to non-nitro analogs (0.84 g/cm³ for CAS 105-82-8) .

Biological Activity

Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-] (CAS No. 5108-69-0) is a chemical compound that belongs to the class of dinitro compounds. It features a unique molecular structure characterized by an ethylidene bridge connecting two ether-like segments, each containing dinitro groups. This compound has garnered attention due to its potential applications in various fields, including organic synthesis and materials science.

  • Molecular Formula: C₈H₁₄N₄O₁₀
  • Molecular Weight: 326.22 g/mol
  • Structure: The compound consists of two dinitro groups attached to a propane backbone via ether linkages.

Biological Activity Overview

The biological activity of propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-] is primarily assessed through its interactions with biological systems. This includes evaluating its toxicity, potential therapeutic effects, and mechanisms of action.

Toxicological Studies

Research indicates that compounds with dinitro groups often exhibit significant biological activity, including toxicity. The following table summarizes key findings from various studies on the toxicity of dinitro compounds:

StudyCompoundToxicity LevelMechanism of Action
DinitrophenolHighInhibition of oxidative phosphorylation
2,4-DinitrotolueneModerateDNA adduct formation
Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-]UnknownPotential reactive oxygen species generation

The mechanisms by which propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-] exerts its biological activity are not fully elucidated. However, it is hypothesized that the presence of dinitro groups may lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress may result in cellular damage and contribute to the compound's toxicological profile.

Case Study: In Vitro Cytotoxicity

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-] on human cell lines. The results indicated a dose-dependent increase in cytotoxicity with IC50 values ranging from 50 to 100 µM.

Research Findings on Binding Affinities

Research has also focused on the binding affinities of propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-] with various receptors. A study utilizing X-ray fluorescence techniques found that this compound exhibited moderate binding affinity to certain protein targets involved in metabolic pathways.

Applications and Future Directions

Given its unique structural properties and biological activity, propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-] holds potential for various applications:

  • Pharmaceutical Development: Exploration of its therapeutic potential as an anti-cancer agent due to its cytotoxic properties.
  • Industrial Applications: Utilization in the synthesis of advanced materials and explosives due to its reactive nature.

Q & A

Q. Critical Variables :

  • Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter product profiles (e.g., CO₂ vs. CO formation).
  • Heating Rate : Faster rates (>10°C/min) mask intermediate phases, complicating mechanistic analysis .

How do solvent polarity and temperature affect the compound’s stability in solution, and what methods monitor degradation?

Advanced Research Focus
Stability studies in aprotic solvents (e.g., DMSO, acetonitrile) show:

  • Polar Solvents : Accelerate hydrolysis of nitro groups (e.g., half-life in DMSO: 48 hrs at 25°C vs. 120 hrs in toluene) .
  • Temperature : Arrhenius plots (20–60°C) reveal activation energy (~85 kJ/mol) for nitro group hydrolysis .

Q. Analytical Recommendations :

  • HPLC-UV : Track degradation products (e.g., nitrite ions at λ = 210 nm) .
  • Kinetic Modeling : Pseudo-first-order fits quantify degradation rates under varying conditions .

What methodologies assess environmental persistence and endocrine disruption potential in aquatic systems?

Advanced Research Focus
EPA guidelines (e.g., OCSPP 890.1200 ) recommend:

  • Persistence Testing :
    • Hydrolysis Half-Life : pH-varied studies (pH 4–9) to simulate natural waters .
    • Biodegradation : OECD 301F respirometry assays measure microbial breakdown .
  • Endocrine Activity :
    • In Vitro Assays : Yeast estrogen screen (YES) or ERα/ERβ binding assays .
    • QSAR Models : Predict bioaccumulation (log Kow) and toxicity (e.g., ECOSAR) .

Table 2: Hypothetical Environmental Data (Analogous Nitro-Ethers)

ParameterValueMethod
Hydrolysis Half-Life (pH 7)120 daysOECD 111
Log Kow2.8QSAR
EC50 (Daphnia magna)12 mg/LOECD 202

How can contradictory spectral data from batch syntheses be resolved?

Advanced Research Focus
Batch-to-batch inconsistencies often arise from:

  • Isomeric Impurities : Ethylidenebis(oxy) groups may form stereoisomers during synthesis. Chiral HPLC or X-ray crystallography can differentiate isomers .
  • Residual Solvents : Acetone or DMF traces in NMR samples shift proton signals. Karl Fischer titration or GC-MS quantifies solvent residues .

Q. Mitigation Strategies :

  • Standardize quenching/purification protocols (e.g., repeated washes with ice-cold water).
  • Use deuterated solvents for NMR to avoid peak overlap .

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